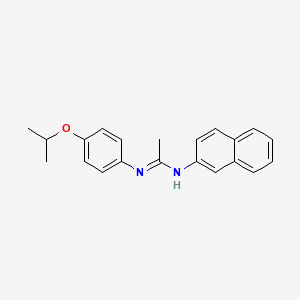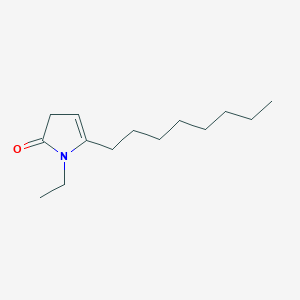
1-Ethyl-5-octyl-1,3-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-5-octyl-1,3-dihydro-2H-pyrrol-2-one is a heterocyclic compound belonging to the pyrrolone family. Pyrrolones are five-membered lactams that exhibit a wide range of biological activities and are of significant interest in medicinal chemistry
Preparation Methods
The synthesis of 1-Ethyl-5-octyl-1,3-dihydro-2H-pyrrol-2-one involves several steps. One common method includes the reaction of an appropriate amine with a suitable carboxylic acid derivative under controlled conditions. For instance, the reaction of 1-octylamine with ethyl acetoacetate in the presence of a base can yield the desired pyrrolone derivative . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, such as using catalysts or specific solvents to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
1-Ethyl-5-octyl-1,3-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
1-Ethyl-5-octyl-1,3-dihydro-2H-pyrrol-2-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Ethyl-5-octyl-1,3-dihydro-2H-pyrrol-2-one involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
1-Ethyl-5-octyl-1,3-dihydro-2H-pyrrol-2-one can be compared with other pyrrolone derivatives, such as:
Properties
CAS No. |
80444-72-0 |
|---|---|
Molecular Formula |
C14H25NO |
Molecular Weight |
223.35 g/mol |
IUPAC Name |
1-ethyl-5-octyl-3H-pyrrol-2-one |
InChI |
InChI=1S/C14H25NO/c1-3-5-6-7-8-9-10-13-11-12-14(16)15(13)4-2/h11H,3-10,12H2,1-2H3 |
InChI Key |
GDIKAJVMDPQNMM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CCC(=O)N1CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[([1,1'-Biphenyl]-4-yl)methyl](trimethyl)silane](/img/structure/B14409979.png)
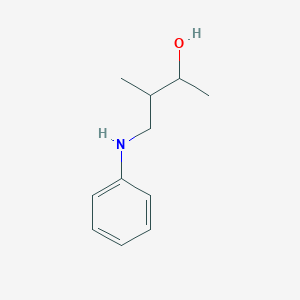


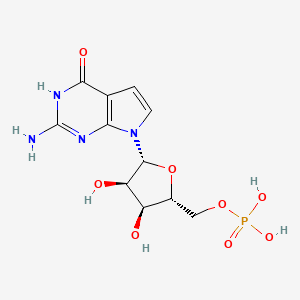
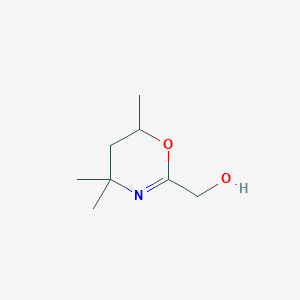
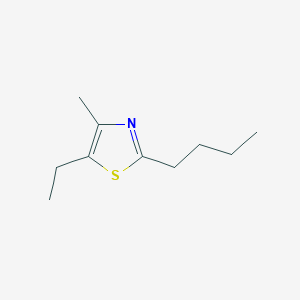

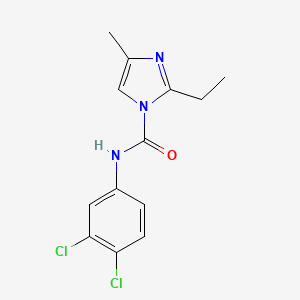
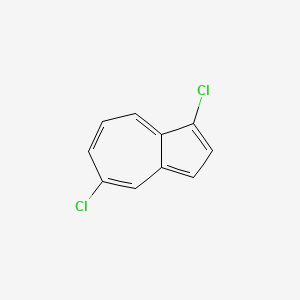
![3-[(3,5-Dimethoxyphenyl)tellanyl]but-2-enoic acid](/img/structure/B14410029.png)
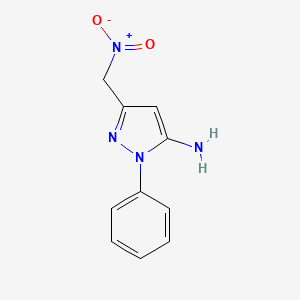
![{[Isocyanato(dimethyl)silyl]methanetriyl}tris(trimethylsilane)](/img/structure/B14410041.png)
